

High-Performance Liquid Chromatography Method for the Quantitative Analysis of Vinpocetine

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Compound of Interest

Compound Name:	Vinconate
CAS No.:	767257-65-8
Cat. No.:	B15620284

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Application Note and Protocol

This document provides a detailed methodology for the quantitative determination of Vinpocetine in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The described method is simple, accurate, precise, and has been validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines.[\[1\]](#)[\[2\]](#)

Introduction

Vinpocetine is a synthetic ethyl ester of apovincamine, utilized for its vasodilating properties in the treatment of cerebrovascular disorders. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method for this purpose.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Vinpocetine is presented in the table below. These parameters have been compiled from various validated methods to provide a comprehensive overview.

Parameter	Recommended Conditions	Alternative Conditions
Column	Zorbax C18 (150 mm x 4.6 mm, 5 µm)[1]	Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3], Eurospher II C18 (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase	Acetonitrile : Ammonium Acetate Buffer (1.54% w/v) (60:40 v/v)[1]	Acetonitrile : Phosphate Buffer (pH 6.0) (65:35 v/v)[6][7][8][9]
Flow Rate	1.0 mL/min[1]	1.7 mL/min[6][7][8][9]
Injection Volume	10 µL[1]	20 µL[10]
Column Temperature	30°C[1]	Ambient
Detection Wavelength	280 nm[1][2][4]	228 nm[3]
Run Time	15 minutes[1]	-

Experimental Protocols

Materials and Reagents

- Vinpocetine Reference Standard
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)[1]
- Methanol (HPLC Grade)[3][11]
- Water (HPLC Grade)
- Orthophosphoric Acid (for pH adjustment)[4][5]

- 0.45 μm or 0.2 μm membrane filters[1][10]

Preparation of Solutions

3.2.1. Buffer Preparation (1.54% w/v Ammonium Acetate)

- Accurately weigh 15.4 g of ammonium acetate.[10]
- Dissolve in 1000 mL of HPLC grade water.[10]
- Filter the solution through a 0.45 μm membrane filter.[10]

3.2.2. Mobile Phase Preparation

- Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 40:60 v/v).[1]
- Degas the mobile phase by sonicating for 10-15 minutes.[10]

3.2.3. Standard Stock Solution Preparation (e.g., 2000 $\mu\text{g}/\text{mL}$)

- Accurately weigh 200 mg of Vinpocetine reference standard.[1]
- Transfer to a 100 mL volumetric flask.[1]
- Dissolve in and dilute to volume with acetonitrile.[1]
- Sonicate for 5 minutes to ensure complete dissolution.[1]

3.2.4. Working Standard Solution Preparation (e.g., 200 $\mu\text{g}/\text{mL}$)

- Pipette an appropriate volume of the standard stock solution into a volumetric flask.
- Dilute to the final volume with the mobile phase.

Sample Preparation (from Tablets)

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to a specific amount of Vinpocetine (e.g., 25 mg).[3]
- Transfer the powder to a volumetric flask (e.g., 50 mL).[3]
- Add a suitable volume of diluent (e.g., methanol or mobile phase) and sonicate for 15-30 minutes to ensure complete extraction of the drug.[10][11]
- Make up the volume with the diluent.
- Filter the solution through a 0.45 μm syringe filter.[3]
- Further dilute the filtrate with the mobile phase to a concentration within the linearity range of the method.[3]

HPLC System Setup and Analysis

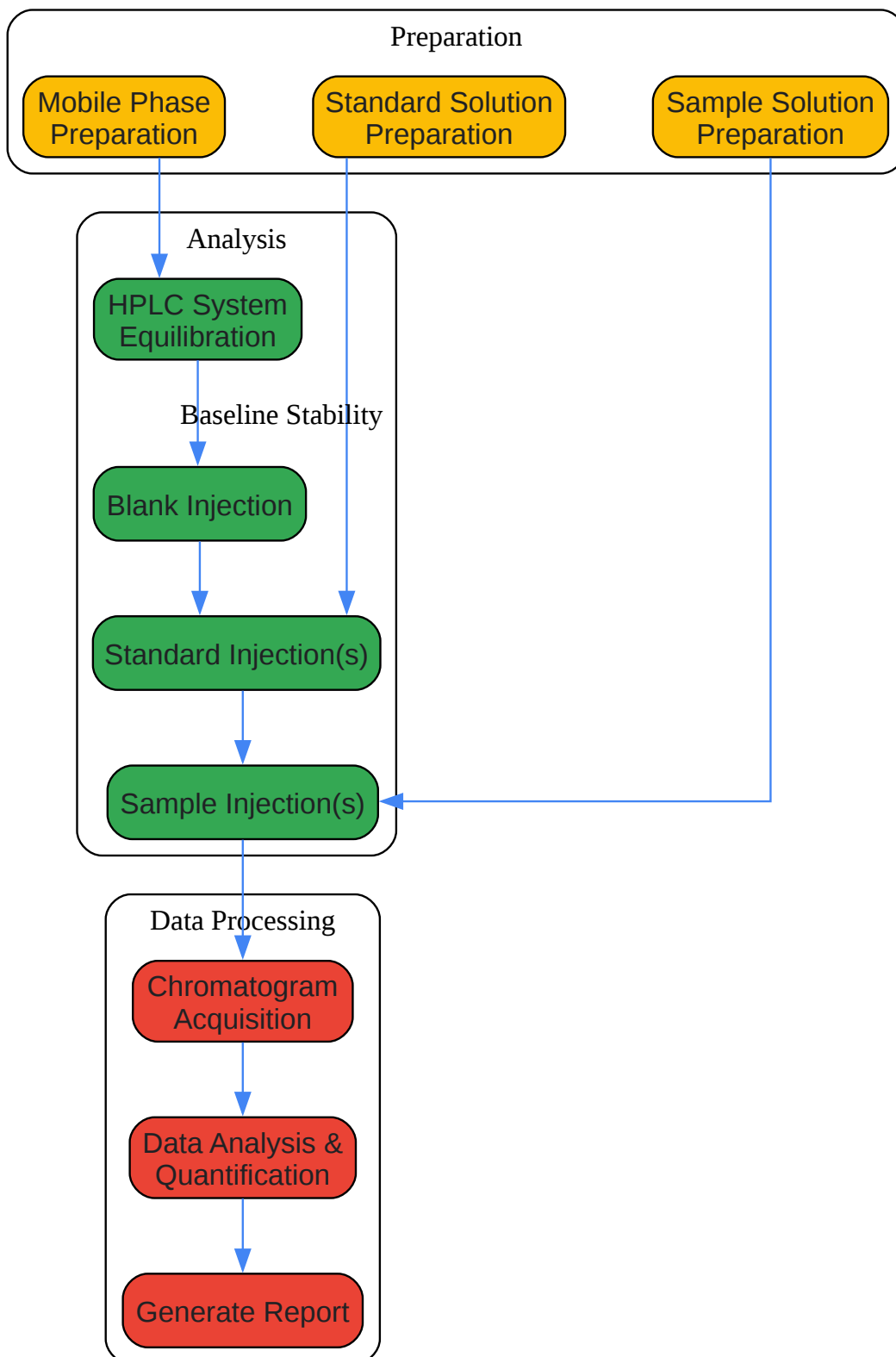
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[10]
- Inject a blank (mobile phase) to ensure no interfering peaks are present.[10]
- Inject the standard solution multiple times (e.g., five or six injections) to check for system suitability.
- Inject the prepared sample solutions.
- Record the chromatograms and calculate the amount of Vinpocetine in the sample by comparing the peak area of the sample with that of the standard.[10]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the typical validation parameters are summarized below.

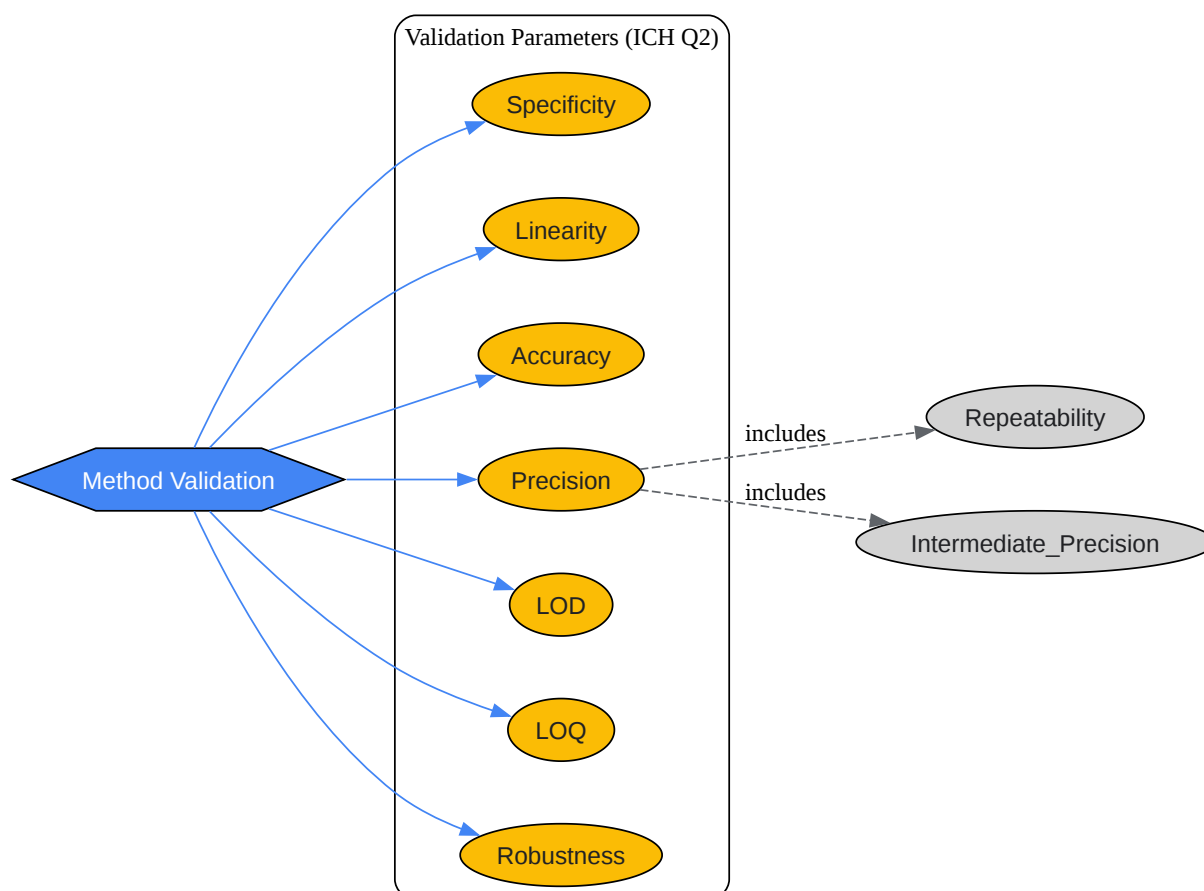
Validation Parameter	Typical Results
Linearity Range	160–240 µg/mL[1], 5-75 µg/mL[3], 12.5–200 µg/mL[4][12]
Correlation Coefficient (R ²)	> 0.999[1][3]
Accuracy (% Recovery)	98.00 - 102.00%[3]
Precision (%RSD)	< 2%[3]
Limit of Detection (LOD)	Method-dependent, typically in the ng/mL to low µg/mL range.
Limit of Quantitation (LOQ)	Method-dependent, typically in the ng/mL to low µg/mL range.
Robustness	The method is robust with minor deliberate changes in flow rate, mobile phase composition, and pH.[5]

Visualizations



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Caption: Experimental workflow for the HPLC analysis of Vinpocetine.



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Caption: Logical relationship of HPLC method validation parameters.

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